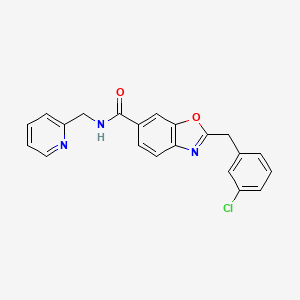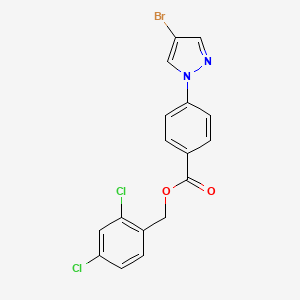![molecular formula C21H30N4O B6027636 N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine, also known as Compound A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine A involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound A also induces apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound A has been shown to modulate the expression of several genes involved in cell cycle regulation and DNA damage response.
Biochemical and Physiological Effects:
This compound A has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. It has also been shown to inhibit tumor growth in animal models of breast and lung cancer. In addition, this compound A has been shown to possess anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine A is its potent anti-cancer activity against a variety of cancer cell lines. However, its solubility in water is limited, which may pose challenges in its formulation and delivery. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
Future studies on N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine A should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in the treatment of cancer and other diseases. Moreover, the development of novel formulations and delivery systems for this compound A may enhance its solubility and bioavailability, thereby improving its therapeutic efficacy. Finally, the evaluation of this compound A in clinical trials is warranted to determine its safety and efficacy in humans.
Métodos De Síntesis
N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine A can be synthesized through a multistep synthetic route involving the reaction of 4-isopropylphenylboronic acid with 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, followed by the coupling with piperidin-3-amine. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine A has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound A has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Propiedades
IUPAC Name |
3-(5-methylpyrazol-1-yl)-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)18-6-8-19(9-7-18)23-20-5-4-13-24(15-20)21(26)11-14-25-17(3)10-12-22-25/h6-10,12,16,20,23H,4-5,11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZKRPHEQGWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![1-[4-(2-naphthyloxy)butyl]piperazine hydrochloride](/img/structure/B6027600.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)
![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)

![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)